Equipotent NET Inhibition with Divergent SERT Activity Relative to Parent Drug Atomoxetine
4-Hydroxyatomoxetine is equipotent to atomoxetine in inhibiting the norepinephrine transporter (NET) but demonstrates a distinct pharmacological profile by also inhibiting the serotonin transporter (SERT), an activity that is negligible for the parent drug [1]. While atomoxetine is a highly selective NET inhibitor with minimal SERT affinity, the metabolite's engagement with SERT introduces a dual monoamine modulation profile that may contribute to differential therapeutic or side-effect outcomes .
| Evidence Dimension | Inhibition of human norepinephrine transporter (NET) and serotonin transporter (SERT) |
|---|---|
| Target Compound Data | Equipotent to atomoxetine at NET; also inhibits SERT (exact Ki value not reported but confirmed as active) |
| Comparator Or Baseline | Atomoxetine: Ki for NET = 5 nM; Ki for SERT = 77 nM |
| Quantified Difference | 4-Hydroxyatomoxetine retains full NET inhibitory potency (equipotent) while gaining measurable SERT activity, whereas atomoxetine is highly selective for NET. |
| Conditions | In vitro radioligand binding assays using human NET and SERT expressed in cell lines [1]. |
Why This Matters
Researchers investigating dual monoamine reuptake inhibition should select 4-Hydroxyatomoxetine over atomoxetine to study the added serotonergic component in a single molecular entity.
- [1] RxReasoner. (n.d.). Atomoxetine: Pharmacodynamic properties. Retrieved April 22, 2026, from https://www.rxreasoner.com/substances/atomoxetine/pharmacology View Source
